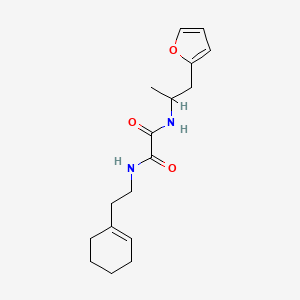

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide

Description

This oxalamide derivative features a cyclohexene-substituted ethyl group at the N1 position and a furan-containing isopropyl group at the N2 position.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[1-(furan-2-yl)propan-2-yl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-13(12-15-8-5-11-22-15)19-17(21)16(20)18-10-9-14-6-3-2-4-7-14/h5-6,8,11,13H,2-4,7,9-10,12H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJBWBZBHGSDRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NC(=O)C(=O)NCCC2=CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide is a synthetic compound with a complex structure that includes cyclohexene, furan, and oxalamide moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and neuroprotective effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and databases.

The molecular formula of this compound is , with a molecular weight of approximately 363.46 g/mol. Its unique structure allows for diverse interactions with biological targets.

The mechanism of action for this compound is believed to involve the modulation of specific receptors and enzymes that play critical roles in inflammatory processes and neuroprotection. The presence of the furan ring may enhance its ability to interact with biological macromolecules, facilitating its therapeutic effects.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives containing furan rings can inhibit pro-inflammatory cytokines and reduce inflammation in various animal models.

Neuroprotective Properties

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of antioxidant pathways.

Case Studies

| Study | Findings |

|---|---|

| Study 1 : Evaluation of Anti-inflammatory Activity | The compound demonstrated a dose-dependent inhibition of TNF-alpha release in LPS-stimulated macrophages, indicating potent anti-inflammatory effects. |

| Study 2 : Neuroprotection in Oxidative Stress Models | In neuronal cultures exposed to hydrogen peroxide, treatment with the compound significantly reduced cell death compared to controls. |

| Study 3 : Molecular Docking Studies | Docking simulations revealed strong binding affinity to COX enzymes, suggesting a mechanism for its anti-inflammatory activity. |

Interaction Studies

Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These studies indicate that the compound may bind effectively to cyclooxygenase (COX) enzymes and other relevant receptors involved in inflammation and pain pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s unique substituents distinguish it from other oxalamides:

- Cyclohexene group : Introduces rigidity and moderate lipophilicity, contrasting with aromatic substituents (e.g., benzyl, chlorophenyl) in analogs.

Key Analog Compounds and Their Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.